molecular formula C9H10N4O2 B1529115 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 1955506-82-7

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No. B1529115
M. Wt: 206.2 g/mol
InChI Key: QSEUYSBMZHVAGJ-UHFFFAOYSA-N
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Description

Triazole compounds, including “1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid”, are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds often involves Cu- and Ru-catalyzed click reactions . For example, chiral derivatives of a triazole monomer can be prepared via a ruthenium-catalyzed azide alkyne cycloaddition (RuAAC) .


Molecular Structure Analysis

Triazole compounds have a molecular formula of C2H3N3 . They are nitrogenous heterocyclic moieties and are present as a central structural component in a number of drug classes . They have the capacity to form several low energy conformers .


Chemical Reactions Analysis

Triazole compounds are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation . They are also involved in various chemical reactions monitored by thin layer chromatography (TLC) on precoated silica gel .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Scientific Research Applications

Synthesis and Peptidomimetic Applications

Triazole-based scaffolds, such as those derived from 5-amino-1,2,3-triazole-4-carboxylic acid, are valuable for creating collections of peptidomimetics or biologically active compounds. A study by Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for preparing a protected version of this triazole amino acid, overcoming the limitations posed by the Dimroth rearrangement. This method facilitated the synthesis of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating the compound's utility in drug development and peptidomimetic chemistry (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Metal-Organic Frameworks (MOFs)

Triazole-based ligands are instrumental in constructing metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. Kan et al. (2018) reported the synthesis of two stable Zn-cluster-based MOFs using a mixed ligands approach, incorporating a triazole group. These compounds exhibited high chemical stability and selectivity in gas separation, such as CO2 from CH4, and demonstrated breathing behavior for small-molecule gases, highlighting their potential in industrial applications (Kan, Cai, Jin, Li, Liu, & Xu, 2018).

Antimicrobial Activities

Compounds derived from triazoles, including those related to the mentioned chemical structure, have been explored for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, with some compounds showing good to moderate activity against various microorganisms. This research indicates the potential of triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Catalytic and Photoluminescent Properties

The incorporation of triazole units in coordination polymers can lead to materials with improved catalytic activities and photoluminescent properties. Wang et al. (2016) utilized a tetracarboxylic acid containing a triazole group to construct a family of d(10) coordination polymers, which showed enhanced catalytic activity for synthesizing tetrahydropyrimidine derivatives and exhibited photoluminescence. This work underscores the versatility of triazole-based compounds in catalysis and materials science (Wang, Huang, Han, Shao, Hou, & Fan, 2016).

Future Directions

Triazole compounds have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions . Their capacity to form several low energy conformers may be used to effect structural diversity when the monomers are inserted into various peptide sequences . This could facilitate new applications for these artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .

properties

IUPAC Name

1-(2-aminoethyl)benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-3-4-13-8-2-1-6(9(14)15)5-7(8)11-12-13/h1-2,5H,3-4,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEUYSBMZHVAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=NN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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